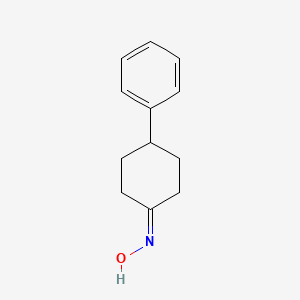

4-Phenylcyclohexanone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAHVRPWDIEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4500-20-3 | |

| Record name | 4-Phenylcyclohexanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4500-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Physical and chemical properties of 4-Phenylcyclohexanone oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 4-Phenylcyclohexanone oxime. The information is intended to support research and development activities by providing key data and experimental insights.

Core Physical and Chemical Properties

This compound is a derivative of 4-phenylcyclohexanone, where the carbonyl group is converted to an oxime. This modification significantly alters the molecule's physical and chemical characteristics. While specific experimental data for the oxime is limited in publicly available literature, the properties of the parent ketone provide a useful reference point.

Table 1: Physical and Chemical Properties of 4-Phenylcyclohexanone and this compound

| Property | 4-Phenylcyclohexanone | This compound |

| Molecular Formula | C₁₂H₁₄O[1][2][3][4] | C₁₂H₁₅NO[5] |

| Molecular Weight | 174.24 g/mol [1][2][4] | 189.26 g/mol [5] |

| Appearance | White to off-white crystalline powder[4] | Solid[5] |

| Melting Point | 73-77 °C[4] | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Insoluble in water[4] | Poorly soluble in water[6] |

| Storage Temperature | Room temperature | 2-8°C, sealed in dry conditions[5] |

Synthesis of this compound

The synthesis of this compound follows a classical oximation reaction, involving the condensation of 4-phenylcyclohexanone with hydroxylamine.[6] This reaction is a well-established method for the preparation of oximes from ketones and aldehydes.

Experimental Protocol: General Oximation of Ketones

This protocol describes a general method for the synthesis of ketoximes, which can be adapted for the preparation of this compound.

Materials:

-

4-Phenylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium acetate, sodium hydroxide, or pyridine)[7]

-

A suitable solvent (e.g., ethanol, water, or a mixture)[7]

Procedure:

-

Dissolve 4-phenylcyclohexanone in a suitable solvent, such as ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base in a solvent. The base is required to neutralize the hydrochloric acid and liberate the free hydroxylamine, which is the reactive nucleophile.[7]

-

Add the hydroxylamine solution to the ketone solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period of time, which can range from minutes to several hours, depending on the reactivity of the ketone.[7]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated. Due to the generally lower solubility of oximes in water compared to their parent ketones, the product may precipitate upon addition of water and can be collected by filtration.[6]

-

The crude product can be purified by recrystallization from an appropriate solvent.

Figure 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound from its corresponding ketone.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the phenyl group protons (aromatic region), cyclohexyl protons, and a characteristic broad singlet for the oxime hydroxyl proton (-NOH). |

| ¹³C NMR | Signals for the phenyl carbons, cyclohexyl carbons, and a downfield signal for the C=N carbon of the oxime group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹).[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (189.26 m/z). |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the oxime functional group.

-

Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine by heating in the presence of an acid. Aliphatic oximes are generally more resistant to hydrolysis than analogous hydrazones.[8]

-

Reduction: The oxime group can be reduced to an amine.

-

Beckmann Rearrangement: A characteristic reaction of ketoximes is the Beckmann rearrangement, which occurs under acidic conditions and results in the formation of an amide. This is a synthetically important transformation.

-

Stability: Oximes are generally stable compounds. For storage, it is recommended to keep this compound in a dry, cool (2-8°C), and sealed container to prevent degradation.[5]

Figure 2: Key Reactions of Oximes

Caption: Fundamental chemical transformations involving the oxime functional group.

Biological Activity

The biological activities of oximes are diverse and have been the subject of extensive research.[9][10] Many oxime derivatives have shown a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] The introduction of an oxime group can sometimes enhance the biological activity of a parent molecule.[9]

While there is no specific information available in the provided search results regarding the biological activity or signaling pathways associated with this compound, its structural features suggest potential for biological evaluation. Substituted cyclohexanone oximes have been investigated for their biological activities. The phenyl and cyclohexyl moieties, combined with the reactive oxime group, provide a scaffold that could be of interest in drug discovery programs. Further research is needed to explore the potential therapeutic applications of this compound.

References

- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]

- 5. This compound | 4500-20-3 [sigmaaldrich.com]

- 6. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Oxime - Wikipedia [en.wikipedia.org]

- 9. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

4-Phenylcyclohexanone oxime CAS number and molecular structure

An In-Depth Technical Guide to 4-Phenylcyclohexanone Oxime

This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthesis, and potential applications based on the activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a derivative of 4-Phenylcyclohexanone. The oxime functional group is formed by the condensation of the ketone with hydroxylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4500-20-3 | [1] |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| MDL Number | MFCD00456899 | [1] |

| SMILES | ON=C1CCC(C2=CC=CC=C2)CC1 | [1] |

For context, the properties of the precursor ketone, 4-Phenylcyclohexanone, are also relevant.

Table 2: Physicochemical Properties of 4-Phenylcyclohexanone (Precursor)

| Property | Value | Reference |

| CAS Number | 4894-75-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄O | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Appearance | White or cream powder | [2] |

| Melting Point | 75 - 79.5 °C | [5] |

| IUPAC Name | 4-phenylcyclohexan-1-one | [2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the condensation reaction of its corresponding ketone, 4-Phenylcyclohexanone, with hydroxylamine or one of its salts.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is a standard method for oximation of a ketone.

Materials:

-

4-Phenylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or another suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water.[8]

-

In a separate flask, dissolve 4-Phenylcyclohexanone in ethanol.

-

Add the 4-Phenylcyclohexanone solution to the aqueous hydroxylamine solution.

-

The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction.[6][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product, this compound, may precipitate from the solution as a crystalline solid.[8]

-

Cool the mixture in an ice bath to maximize precipitation.[8]

-

Filter the solid product and wash with cold water.[8]

-

The crude product can be purified by recrystallization from a suitable solvent, such as light petroleum.[8]

Key Chemical Reactions

Oximes are versatile chemical intermediates. One of the most significant reactions for cyclohexanone oximes is the Beckmann rearrangement.

Beckmann Rearrangement

The Beckmann rearrangement is a reaction that converts an oxime into an amide under acidic conditions.[9] For cyclohexanone oxime, this reaction is of major industrial importance as it produces ε-caprolactam, the monomer used to produce Nylon 6.[9] It is expected that this compound would undergo a similar transformation to yield a substituted caprolactam.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively detailed in the literature, the broader classes of oximes and 4-arylcyclohexanone derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities.[10][11]

-

Anticancer Activity : Many oxime-containing compounds have been investigated as potential anticancer agents.[11] The introduction of an oxime group can, in some cases, enhance the biological activity of a parent compound.[11] Furthermore, derivatives of 4-arylcyclohexanone have demonstrated cytotoxic effects against various cancer cell lines.[10] Some oximes function as kinase inhibitors, which is a major area of anticancer drug development.[12]

-

Anti-inflammatory and Antimicrobial Activity : The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, showing potential anti-inflammatory and antimicrobial properties.[10] Oximes have also been studied for their roles as antibacterial and antifungal agents.[6][13]

The presence of the oxime group can lead to different interactions with biological receptors compared to the corresponding ketone, potentially enhancing therapeutic efficacy.[12]

Spectral Data

Characterization of the precursor, 4-Phenylcyclohexanone, is a critical first step in the synthesis of the oxime. Various spectral data for the ketone are publicly available.

Table 3: Spectral Data for 4-Phenylcyclohexanone (Precursor)

| Data Type | Details | Reference |

| ¹H NMR | Spectra available in CDCl₃ | [5][14] |

| ¹³C NMR | Spectra available in CDCl₃ | [5] |

| IR Spectroscopy | Spectra available (FTIR, Vapor Phase) | [2][15] |

| Mass Spectrometry | GC-MS data available | [2] |

Following synthesis, techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry would be essential to confirm the structure and purity of the resulting this compound. The IR spectrum would be expected to show the disappearance of the ketone C=O stretch and the appearance of C=N and O-H stretches characteristic of an oxime.

References

- 1. 4500-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. arpgweb.com [arpgweb.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 13. mdpi.com [mdpi.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [m.chemicalbook.com]

Spectroscopic Profile of 4-Phenylcyclohexanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylcyclohexanone oxime, a molecule of interest in synthetic and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally related compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | 1H | N-OH |

| 7.15 - 7.35 | Multiplet | 5H | Ar-H |

| 2.80 - 3.00 | Multiplet | 1H | CH (methine) |

| 2.30 - 2.60 | Multiplet | 4H | CH₂ (adjacent to C=N and CH) |

| 1.70 - 2.00 | Multiplet | 4H | CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 - 162 | C=N |

| ~ 145 | Ar-C (quaternary) |

| ~ 128.5 | Ar-CH |

| ~ 126.5 | Ar-CH |

| ~ 126.0 | Ar-CH |

| ~ 45 | CH |

| ~ 35 | CH₂ |

| ~ 28 | CH₂ |

Solvent: CDCl₃

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3500 | Broad | O-H stretch (oxime) |

| ~ 3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 1650 - 1690 | Medium | C=N stretch (oxime)[1] |

| ~ 1450 - 1600 | Medium to Strong | C=C stretch (aromatic) |

| ~ 930 - 960 | Medium | N-O stretch |

| ~ 690 - 770 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M-OH]⁺ |

| 117 | High | [C₉H₁₁]⁺ |

| 104 | High | [C₈H₈]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300-600 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize a suitable ionization method to generate gas-phase ions. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Phenylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexanone oxime is a chemical intermediate of significant interest in organic synthesis, serving as a precursor for various compounds, including the corresponding amine and lactam derivatives which are valuable scaffolds in medicinal chemistry. The introduction of a phenyl group to the cyclohexanone ring imparts unique properties that are exploited in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a comparative analysis of synthetic methodologies.

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the first synthesis of its precursor, 4-phenylcyclohexanone. While a definitive singular "discovery" paper for the oxime is not readily apparent in early literature, its synthesis follows the classical and well-established method of oximation of ketones, a reaction extensively studied since the late 19th century. The Beilstein database, a comprehensive repository of organic chemistry, references 4-phenylcyclohexanone with the Beilstein Registry Number 2045904 and the reference number 4-07-00-01043, indicating its presence in the chemical literature from the early 20th century.[1] The synthesis of such oximes was a logical extension of the characterization of new ketones, with the oxime derivatives serving as important crystalline solids for identification and purification.

The foundational work on the synthesis of cyclic ketoximes was laid by chemists like Wallach and Auwers in the late 19th and early 20th centuries. Their systematic studies on terpenes and related cyclic compounds established the reaction of hydroxylamine with cyclic ketones as a reliable method for the preparation of their corresponding oximes. It is highly probable that the first synthesis of this compound was achieved shortly after the initial preparation of 4-phenylcyclohexanone, employing this standard oximation procedure.

Synthesis Methodologies

The primary and historically significant method for the synthesis of this compound is the condensation reaction of 4-phenylcyclohexanone with hydroxylamine or its hydrochloride salt. This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine nucleophile.

Classical Synthesis Pathway

The classical synthesis of this compound involves a two-step process starting from a suitable precursor to form 4-phenylcyclohexanone, followed by its oximation.

Caption: General synthesis pathway for this compound.

The oximation reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-phenylcyclohexanone, followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 4-phenylcyclohexanone and its subsequent conversion to this compound, based on classical methods.

Synthesis of 4-Phenylcyclohexanone (Historical Context)

While modern methods exist, a historical approach to synthesize 4-phenylcyclohexanone could involve a Friedel-Crafts type reaction or the reduction of a corresponding unsaturated precursor. For the purpose of this guide, we will focus on the oximation of commercially available 4-phenylcyclohexanone.

Synthesis of this compound

Materials:

-

4-Phenylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base (e.g., sodium hydroxide, pyridine)

-

Ethanol

-

Water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylcyclohexanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of water. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating free hydroxylamine.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble in the aqueous ethanol mixture, may precipitate out. If not, the volume of the solvent can be reduced under vacuum. The precipitated crude product is then collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol or petroleum ether, to yield a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for 4-phenylcyclohexanone and its oxime derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |

| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 75-78 | 158-160 @ 16 mmHg | - |

| This compound | C₁₂H₁₅NO | 189.26 | 104-106 | - | >90 |

Characterization Data

The structure of this compound is confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

-

O-H stretch: A broad peak in the region of 3100-3300 cm⁻¹ is characteristic of the hydroxyl group of the oxime.

-

C=N stretch: A sharp absorption band around 1650-1670 cm⁻¹ corresponds to the carbon-nitrogen double bond.

-

C-H stretch (aromatic): Peaks are observed above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks are observed below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: A multiplet in the range of 7.2-7.4 ppm.

-

Cyclohexyl protons: A series of multiplets in the range of 1.5-3.0 ppm.

-

Oxime proton (OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

-

¹³C NMR:

-

C=N carbon: A signal around 158-160 ppm.

-

Aromatic carbons: Signals in the region of 125-145 ppm.

-

Cyclohexyl carbons: Signals in the aliphatic region of 25-45 ppm.

-

Mass Spectrometry (MS)

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of this compound. Fragmentation patterns will be consistent with the structure.

Modern Synthetic Approaches

While the classical synthesis remains a robust and widely used method, modern advancements aim to improve the efficiency and environmental friendliness of oxime synthesis. These include:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

-

Use of solid-supported reagents: Employing solid-supported bases or hydroxylamine can simplify the work-up and purification process.

-

Flow chemistry: Continuous flow reactors offer better control over reaction parameters and can be advantageous for large-scale production.

Conclusion

The synthesis of this compound, rooted in the classical oximation chemistry of the late 19th and early 20th centuries, remains a fundamental transformation in organic synthesis. This technical guide has provided a detailed overview of its historical context, a reliable experimental protocol for its preparation, and key analytical data for its characterization. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this versatile intermediate is crucial for the design and development of novel chemical entities. The methodologies described herein provide a solid foundation for the synthesis and further functionalization of this compound in various research and development endeavors.

References

Stereoisomerism in 4-Phenylcyclohexanone Oxime: A Technical Guide for Researchers

An in-depth exploration of the synthesis, separation, and characterization of the geometric and conformational isomers of 4-phenylcyclohexanone oxime, a key intermediate in medicinal chemistry and material science.

Introduction: The Stereochemical Complexity of this compound

This compound, a derivative of cyclohexanone, presents a fascinating case of stereoisomerism with significant implications for its chemical reactivity and biological activity. The presence of a carbon-nitrogen double bond (C=N) and a substituted cyclohexane ring gives rise to two primary forms of isomerism: geometric (E/Z) isomerism at the oxime moiety and conformational isomerism of the cyclohexyl ring.

The C=N double bond restricts free rotation, leading to two distinct spatial arrangements of the hydroxyl group relative to the phenyl-substituted cyclohexyl group. These are designated as the E (entgegen, opposite) and Z (zusammen, together) isomers, based on the Cahn-Ingold-Prelog priority rules. Furthermore, the cyclohexane ring can adopt various conformations, with the chair form being the most stable. The bulky phenyl group preferentially occupies the equatorial position to minimize steric strain. This interplay between geometric and conformational isomerism dictates the overall three-dimensional structure of the molecule, which in turn influences its physical properties and interactions with other molecules. A thorough understanding and control of this stereochemistry are therefore crucial for its application in drug design and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-phenylcyclohexanone with hydroxylamine or one of its salts. This reaction generally yields a mixture of the E and Z stereoisomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, pH, and solvent.

Representative Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the oximation of ketones.

Materials:

-

4-Phenylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone (1.0 eq) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Add the aqueous solution of the hydroxylamine salt and base to the ethanolic solution of the ketone.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of (E)- and (Z)-4-phenylcyclohexanone oxime.

Separation and Characterization of Stereoisomers

The separation and characterization of the E and Z isomers are critical steps for any application where stereochemical purity is required.

Separation Techniques

Fractional Crystallization: This technique exploits the potential differences in solubility between the E and Z isomers in a specific solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one isomer can be selectively precipitated.

Column Chromatography: A more versatile and commonly used method for separating the isomers is silica gel column chromatography. The mixture of isomers is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The isomer that is less polar will generally elute first.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are particularly sensitive to the orientation of the hydroxyl group. For instance, the protons on the carbon atom alpha to the oximino group that are syn-periplanar to the hydroxyl group are typically deshielded compared to those in the anti-periplanar position.

X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of each isomer, confirming the E or Z configuration and revealing the preferred conformation of the cyclohexane ring.

Quantitative Data

Due to the limited availability of specific experimental data for the individual stereoisomers of this compound in the public domain, the following tables present representative quantitative data based on analogous compounds. This data is intended to provide a realistic expectation for researchers working with this molecule.

| Parameter | Representative Value |

| Reaction Yield (Crude Mixture) | 85-95% |

| Typical E/Z Isomer Ratio | 3:1 to 5:1 |

Table 1: Representative Synthesis Data for this compound.

| Isomer | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) |

| (E) | α-H (axial): ~3.2-3.5α-H (equatorial): ~2.4-2.7OH: ~8.0-9.0 (broad s) | C=N: ~158-162C-α: ~28-32 |

| (Z) | α-H (axial): ~2.8-3.1α-H (equatorial): ~2.9-3.2OH: ~8.0-9.0 (broad s) | C=N: ~157-161C-α: ~23-27 |

Table 2: Representative NMR Spectroscopic Data for (E)- and (Z)-4-Phenylcyclohexanone Oxime. Note: Chemical shifts are highly dependent on the solvent and concentration.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental chemical processes involved in the study of this compound stereoisomerism.

Caption: Synthetic pathway to this compound.

Caption: E/Z isomerization of this compound.

Caption: Experimental workflow for isomer analysis.

Conclusion

The stereoisomerism of this compound is a critical aspect of its chemistry, giving rise to distinct E and Z isomers, each with a preferred ring conformation. The synthesis of this compound typically results in a mixture of these stereoisomers. Their separation and unambiguous characterization are paramount for any application where stereochemistry plays a definitive role, particularly in the fields of drug development and material science. While specific, detailed experimental data for this compound is not extensively documented in readily available literature, the principles and representative protocols outlined in this guide provide a solid foundation for researchers to approach the synthesis, separation, and characterization of these important stereoisomers.

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 4-Phenylcyclohexanone oxime. Due to the limited availability of direct experimental data for this specific molecule, this paper combines information from its precursor, 4-Phenylcyclohexanone, with established knowledge of closely related oxime compounds to offer a predictive assessment for researchers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its parent ketone is presented below.

| Property | This compound | 4-Phenylcyclohexanone |

| CAS Number | 4500-20-3[1] | 4894-75-1[2][3] |

| Molecular Formula | C₁₂H₁₅NO[1] | C₁₂H₁₄O[2][3] |

| Molecular Weight | 189.25 g/mol [1] | 174.24 g/mol [2][3] |

| Appearance | Solid[4] | White to off-white crystalline powder[5][6] |

| Melting Point | Not available | 73-77 °C[6] |

| Boiling Point | Not available | 158-160 °C at 16 mmHg[6] |

| Storage | Sealed in dry, 2-8°C[1][4] | Room temperature[2] |

Solubility Profile

| Solvent | Predicted Solubility of this compound | Solubility of 4-Phenylcyclohexanone |

| Water | Slightly soluble to insoluble | Slightly soluble / Insoluble[3][6] |

| Methanol | Soluble | Soluble[6] |

| Chloroform | Soluble | Soluble[6] |

| Ethanol | Likely soluble | Not specified, but likely soluble |

| Acetone | Likely soluble | Not specified, but likely soluble |

| Hexane | Likely sparingly soluble | Not specified, but likely sparingly soluble |

The introduction of the polar oxime group (-NOH) may slightly increase the aqueous solubility compared to the parent ketone, but the molecule is still dominated by the hydrophobic phenyl and cyclohexyl rings, predicting overall low water solubility.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability studies are not published, general knowledge of oxime chemistry and data from analogous compounds, such as cyclohexanone oxime, allow for a predictive assessment of its stability under various conditions.

Key Factors Influencing Stability:

-

Temperature: Oximes can be thermally labile. Commercial suppliers recommend storing this compound at 2-8°C, suggesting that elevated temperatures may lead to degradation.[1][4] For instance, the thermal stability of cyclohexanone oxime is a known issue in industrial processes, where heating can lead to the formation of tarry by-products.[7]

-

Light: Photochemical decomposition is a potential degradation pathway for oximes.[8] It is therefore advisable to store this compound protected from light. Studies on cyclohexanone oxime have shown it to be stable for 5 days in aqueous solution when exposed to light, but longer-term storage is recommended in the dark.[9]

-

pH and Hydrolysis: Oximes are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=NOH bond to regenerate the corresponding ketone (4-Phenylcyclohexanone) and hydroxylamine.[10] The rate of hydrolysis is dependent on the pH of the medium.

-

Oxidizing Agents: 4-Phenylcyclohexanone is incompatible with strong oxidizing agents, and it is expected that the oxime derivative will exhibit similar incompatibility.[3][11]

Predicted Degradation Pathways:

The primary degradation pathways for this compound are anticipated to be hydrolysis and the Beckmann rearrangement.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to determine the solubility and stability of this compound, adapted from protocols for similar compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the solution to separate the solid and aqueous phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Study in Aqueous Solution

This protocol is designed to assess the hydrolytic stability of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Spike a small, known volume of the stock solution into each buffer solution to achieve a final concentration suitable for analytical detection.

-

Incubation: Store the test solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C and 40°C).

-

Sampling: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each test solution.

-

Analysis: Analyze the concentration of the remaining this compound in each sample by a stability-indicating HPLC method. The formation of the primary degradant, 4-Phenylcyclohexanone, should also be monitored.

-

Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Photostability Study

This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent and also place the solid compound in transparent containers.

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light of a specified intensity and duration.

-

Analysis: After the exposure period, analyze both the exposed and control samples for the content of this compound and the presence of any degradation products using HPLC.

-

Comparison: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Analytical Methods for Characterization and Quantification

The analysis of this compound typically relies on chromatographic and spectroscopic techniques.

| Technique | Application |

| HPLC-UV | Quantification of purity, solubility, and stability studies. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point. |

| GC-MS | Identification and quantification of volatile impurities and degradation products, such as the parent ketone. Derivatization (e.g., silylation) may be necessary to improve the volatility of the oxime.[12] |

| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. |

| FTIR | Identification of the oxime functional group (C=N and N-O stretching vibrations). |

Conclusion

While direct experimental data on the solubility and stability of this compound is scarce, a reliable predictive understanding can be formulated based on the properties of its parent ketone and the well-documented behavior of other oximes. It is anticipated to be a sparingly water-soluble, crystalline solid that is sensitive to heat, light, and acidic conditions. The primary degradation pathways are likely hydrolysis to 4-Phenylcyclohexanone and Beckmann rearrangement. The experimental protocols provided in this guide offer a framework for researchers to generate specific data for this compound. As with any uncharacterized compound, appropriate handling and storage precautions, including refrigeration and protection from light, are strongly recommended.

References

- 1. 4500-20-3|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | 4500-20-3 [sigmaaldrich.com]

- 5. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. US7449600B2 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Reactions of 4-Phenylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 4-Phenylcyclohexanone oxime, a versatile intermediate with applications in organic synthesis and potential relevance to drug development. This document details the synthesis of the oxime and its principal transformations: the Beckmann rearrangement to form the corresponding lactam and its reduction to 4-phenylcyclohexylamine. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in their laboratory work.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-Phenylcyclohexanone with hydroxylamine. This reaction is a standard method for the formation of oximes from ketones.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (General Procedure):

A typical procedure involves dissolving 4-Phenylcyclohexanone in a suitable solvent, such as ethanol or a mixture of ethanol and water.[1][2] An aqueous solution of hydroxylamine hydrochloride is then added, followed by a base such as sodium acetate or sodium hydroxide to neutralize the hydrochloric acid and liberate the free hydroxylamine.[1][2] The reaction mixture is then heated to reflux for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed. Upon cooling, the this compound product often crystallizes out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or petroleum ether.

Data Presentation: Physicochemical Properties of Reactant

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24[3][4] | 73-78[5][6] | 294[6] | Off-white powder[6] |

Key Reactions of this compound

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction of ketoximes, converting them into amides. In the case of the cyclic this compound, this rearrangement yields the corresponding lactam, 4-phenyl-ε-caprolactam. This reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride.[3]

Reaction Scheme:

Caption: Beckmann Rearrangement of this compound.

Experimental Protocol (General Procedure with Sulfuric Acid):

Concentrated sulfuric acid is a common catalyst for the Beckmann rearrangement.[3] The this compound is typically added portion-wise to cooled, concentrated sulfuric acid with stirring. The reaction mixture is then heated to a specific temperature for a set duration. The progress of the rearrangement can be monitored by TLC. After completion, the reaction mixture is carefully poured onto ice and neutralized with a base, such as aqueous ammonia. The resulting lactam product can then be extracted with an organic solvent, dried, and purified by recrystallization or chromatography. The yield for the Beckmann rearrangement of cyclohexanone oxime can be as high as 98.68% under optimized conditions.[7]

Mechanism of the Beckmann Rearrangement:

Caption: Mechanism of the Acid-Catalyzed Beckmann Rearrangement.

Reduction to 4-Phenylcyclohexylamine

The oxime functionality can be readily reduced to the corresponding primary amine. The reduction of this compound yields 4-phenylcyclohexylamine, a compound of interest in medicinal chemistry and as a synthetic building block. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like platinum or palladium) or chemical reducing agents such as sodium in alcohol or lithium aluminum hydride (LiAlH₄).[8]

Reaction Scheme:

Caption: Reduction of this compound.

Experimental Protocol (General Procedure for Catalytic Hydrogenation):

This compound is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a hydrogenation catalyst, for instance, palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred at room temperature or with gentle heating. The reaction is monitored until the uptake of hydrogen ceases. Afterward, the catalyst is removed by filtration, and the solvent is evaporated. The resulting 4-phenylcyclohexylamine can be purified by distillation or by conversion to a salt, followed by recrystallization and regeneration of the free amine. The reduction of oximes to primary amines can often be achieved in high yields.[9]

Data Presentation: Physicochemical and Spectroscopic Data of Products

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data (General) |

| 4-Phenyl-ε-caprolactam | C₁₂H₁₅NO | 189.26 | Solid | IR: Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹). ¹H NMR: Signals for aromatic, methylene, and methine protons. ¹³C NMR: Signals for aromatic carbons, methylene carbons, and an amide carbonyl carbon. |

| 4-Phenylcyclohexylamine | C₁₂H₁₇N | 175.27[10] | - | IR: N-H stretch (~3300-3400 cm⁻¹).[10] |

Conclusion

This compound is a valuable intermediate that undergoes several key transformations of significant interest to the scientific community. The synthesis from its corresponding ketone is straightforward. Its subsequent Beckmann rearrangement provides access to the substituted caprolactam ring system, a motif found in various biologically active molecules. Furthermore, the reduction of the oxime offers a direct route to 4-phenylcyclohexylamine, a versatile building block in drug discovery and development. The experimental protocols and data provided in this guide are intended to facilitate further research and application of this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Method for Beckmann Rearrangement of Oximes with Silica Sulfuric Acid under Mild Condition [ccspublishing.org.cn]

- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. bibrepo.uca.es [bibrepo.uca.es]

- 9. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. arpgweb.com [arpgweb.com]

Potential Research Horizons for 4-Phenylcyclohexanone Oxime: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexanone oxime, a derivative of cyclohexanone, presents a versatile scaffold for chemical exploration with significant potential in medicinal chemistry and materials science. Its structural features, combining a phenyl ring, a cyclohexyl core, and a reactive oxime group, offer a rich landscape for synthetic modification and the development of novel molecular entities. This technical guide provides an in-depth analysis of potential research areas for this compound, focusing on its synthesis, key chemical transformations, and prospective applications in drug discovery. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key pathways to facilitate further research and development.

Synthesis of this compound

The synthesis of this compound is readily achieved through the condensation of 4-phenylcyclohexanone with hydroxylamine. This reaction is a standard method for the formation of oximes from ketones.[1][2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Phenylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-phenylcyclohexanone in ethanol.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. The base is used to liberate free hydroxylamine from its salt.

-

Add the ethanolic solution of 4-phenylcyclohexanone to the aqueous hydroxylamine solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Spectroscopic Data for Parent Ketone (4-Phenylcyclohexanone): While specific spectroscopic data for this compound is not readily available in the cited literature, the data for the starting ketone, 4-phenylcyclohexanone, is well-documented and can be used for comparison of starting material purity.[4][5][6]

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 7.18-7.39 (m, 5H, Ar-H), 2.95-3.10 (m, 1H, CH-Ph), 2.50-2.65 (m, 2H, CH₂C=O), 2.25-2.40 (m, 2H, CH₂C=O), 1.90-2.10 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 211.2 (C=O), 145.8 (Ar-C), 128.6 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 44.2 (CH-Ph), 41.5 (CH₂C=O), 34.2 (CH₂) |

| IR (KBr, cm⁻¹) | ~2920 (C-H), ~1710 (C=O), ~1600, 1495, 1450 (C=C, Ar) |

| Mass Spectrum (m/z) | 174 (M⁺) |

Note: The actual shifts may vary slightly depending on the solvent and instrument used.

Core Research Area 1: The Beckmann Rearrangement and Synthesis of 4-Phenyl-ε-caprolactam

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides.[7][8] For a cyclic ketoxime like this compound, this rearrangement yields a lactam, specifically a substituted ε-caprolactam. This transformation is of significant industrial importance, as the parent ε-caprolactam is the monomer for Nylon-6.[9] The presence of the phenyl group on the caprolactam ring opens avenues for creating novel polymers and, more importantly, biologically active molecules.

Experimental Protocol: Beckmann Rearrangement of this compound

Materials:

-

This compound

-

Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid (PPA))

-

Neutralizing agent (e.g., ammonia, sodium bicarbonate)

-

Extraction solvent (e.g., dichloromethane, ethyl acetate)

Procedure using Polyphosphoric Acid (PPA):

-

This compound is added portion-wise to preheated polyphosphoric acid under vigorous stirring.

-

The reaction temperature is maintained, typically in the range of 100-130°C, for a specified period.

-

The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude lactam.

-

The mixture is neutralized with a suitable base.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 4-phenyl-ε-caprolactam.

-

Purification can be achieved by recrystallization or column chromatography.

Potential Research Directions for 4-Phenyl-ε-caprolactam:

-

Anticonvulsant Activity: Lactams, including substituted piperidinones and pyrrolidinones, have shown potent anticonvulsant activity.[10][11] The mechanism is often linked to the modulation of GABA-A receptors.[10] The anticonvulsant properties of 4-phenyl-ε-caprolactam and its derivatives are a promising area of investigation. Research could involve synthesizing a library of N-substituted and ring-modified derivatives of 4-phenyl-ε-caprolactam and screening them in rodent models of seizures (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests).[2][12]

-

Antimicrobial and Antifungal Activity: While some caprolactam derivatives have been screened for antimicrobial activity, this remains a largely underexplored area.[13] The lipophilic phenyl group in 4-phenyl-ε-caprolactam could enhance membrane permeability, a desirable trait for antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi would be a valuable first step.[14][15][16]

-

Cytotoxic Activity against Cancer Cell Lines: The cytotoxicity of various lactam-containing compounds has been documented.[17][18] The 4-phenyl-ε-caprolactam scaffold can be a starting point for the synthesis of novel compounds to be evaluated for their antiproliferative effects against a range of human cancer cell lines.[1][19] Structure-activity relationship (SAR) studies could guide the design of more potent and selective anticancer agents.

Core Research Area 2: Synthesis of Nitrogen-Containing Heterocycles

The versatile reactivity of the oxime functional group allows for its use as a precursor in the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Substituted Pyridines and Quinolines

Oximes can serve as a nitrogen source in the formation of pyridine rings through various synthetic strategies, often involving condensation reactions with α,β-unsaturated carbonyl compounds or alkynes.[8][20][21] Furthermore, intramolecular cyclization reactions of appropriately substituted oximes can lead to the formation of fused heterocyclic systems like quinolines.[22]

Potential Research Directions:

-

Development of Novel Synthetic Methodologies: Investigating new catalytic systems (e.g., copper or rhodium-catalyzed) for the annulation of this compound with various coupling partners to synthesize novel, highly substituted pyridines and quinolines.[18][20][23][24]

-

Biological Evaluation of Novel Heterocycles: Screening the synthesized pyridine and quinoline derivatives for a wide range of biological activities, including but not limited to antiviral, anti-inflammatory, and kinase inhibitory activities, as these scaffolds are prevalent in many FDA-approved drugs.[25][26]

Synthesis of Tetrazoles via the Schmidt Reaction

The Schmidt reaction provides a route to tetrazoles from ketones using a source of azide.[10][17] While the Beckmann rearrangement is the more common transformation for oximes, the direct reaction of 4-phenylcyclohexanone with an azide source (like sodium azide in the presence of a strong acid, or trimethylsilyl azide) can lead to the formation of a tetrazole fused to the cyclohexane ring.[27][28] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[10][29]

Potential Research Directions:

-

Optimization of the Schmidt Reaction: Exploring different azide reagents and Lewis acid catalysts to optimize the yield and regioselectivity of the tetrazole formation from 4-phenylcyclohexanone.

-

Pharmacological Evaluation of Tetrazole Derivatives: Synthesizing a library of these novel fused tetrazoles and evaluating their potential as, for example, angiotensin II receptor blockers, a class of drugs where the tetrazole moiety is common.

Summary of Potential Research Areas and Quantitative Data from Related Compounds

The following table summarizes the potential therapeutic applications for derivatives of this compound, along with exemplary quantitative data from structurally related compounds found in the literature. This data serves to highlight the potential for discovering potent bioactive molecules based on this scaffold.

| Research Area | Target Compound Class | Exemplary Biological Activity of Related Compounds | Quantitative Data (Compound, IC₅₀/ED₅₀/MIC) | Citation |

| Anticonvulsant | 4-Phenyl-ε-caprolactam & Derivatives | Inhibition of seizures in rodent models. | 3,3-diethyl-2-pyrrolidinone: IC₅₀ = 1.1 mM (in vitro seizure model) | [10] |

| S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide: ED₅₀ = 42.56 mg/kg (MES test, mice) | ||||

| Antimicrobial | 4-Phenyl-ε-caprolactam & Derivatives | Inhibition of bacterial and fungal growth. | 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime: MIC = 3.13-6.25 µg/mL (against various bacteria) | [29] |

| Thiazolopyridine derivative 3g: MIC = 0.21 µM (against P. aeruginosa and E. coli) | [30] | |||

| Anticancer | 4-Phenyl-ε-caprolactam & Derivatives | Cytotoxicity against human cancer cell lines. | N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c: IC₅₀ = 10.8 µM (SKNMC cell line) | [18][31] |

| Phenyl-substituted benzo[10][20]triazin-7-one: Submicromolar IC₅₀ values against DU-145 and MCF-7 cell lines | [1][32] | |||

| Phenazine: IC₅₀ = 7.8 µM (antiproliferative, HepG2 cells, 48h) | [19] | |||

| Antiviral | Substituted Quinolines | Inhibition of Influenza A virus replication. | Quinoline derivative 9b: IC₅₀ = 0.88-6.33 µM | [23] |

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. The exploration of its reactivity, particularly through the Beckmann rearrangement to form 4-phenyl-ε-caprolactam and its use as a precursor for various nitrogen-containing heterocycles, presents numerous opportunities for the discovery of novel therapeutic agents. The existing data on related structures strongly suggest that derivatives of this compound could possess significant anticonvulsant, antimicrobial, and anticancer properties. This guide provides a foundational framework, including key experimental considerations and visualizations of synthetic pathways, to inspire and direct future research in this promising area. The systematic synthesis and biological evaluation of compound libraries based on this scaffold are warranted to unlock its full therapeutic potential.

References

- 1. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-anticonvulsant activity studies in the group of (E)-N-cinnamoyl aminoalkanols derivatives monosubstituted in phenyl ring with 4-Cl, 4-CH3 or 2-CH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arpgweb.com [arpgweb.com]

- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial and antifungal screening of natural products sourced from Australian fungi and characterisation of pestalactams D-F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 15. arcjournals.org [arcjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]

- 18. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US7005547B2 - Process for the preparation of cyclohexanone oxime - Google Patents [patents.google.com]

- 25. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 28. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. files01.core.ac.uk [files01.core.ac.uk]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Introduction to the Beckmann rearrangement of cyclic oximes

An In-Depth Technical Guide to the Beckmann Rearrangement of Cyclic Oximes

Introduction

The Beckmann rearrangement, first discovered by German chemist Ernst Otto Beckmann in 1886, is a cornerstone reaction in organic synthesis that transforms an oxime into an N-substituted amide.[1][2] When applied to cyclic oximes, the reaction facilitates a ring-expansion, yielding a lactam (a cyclic amide).[3][4] This transformation is of immense industrial importance, most notably in the production of ε-caprolactam from cyclohexanone oxime.[5][6] ε-Caprolactam is the essential monomer for the synthesis of Nylon-6, a widely used polyamide, with global production in the millions of tons annually.[6][7]

This guide provides a detailed overview of the core principles of the Beckmann rearrangement as applied to cyclic oximes, covering its mechanism, the variety of catalytic systems employed, and specific experimental protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize or study lactam synthesis.

The Core Reaction Mechanism

The Beckmann rearrangement of a cyclic oxime to a lactam is typically initiated by an acid catalyst.[3] The reaction proceeds through a series of well-defined steps involving the migration of an alkyl group. A critical feature of the rearrangement is its stereospecificity: the alkyl group positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[3][7][8]

The key mechanistic steps are as follows:

-

Activation of the Hydroxyl Group: The process begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[9][10] Alternatively, reagents like tosyl chloride or phosphorus pentachloride can be used to form a sulfonate or phosphate ester, which also serve as excellent leaving groups.[7]

-

Concerted Rearrangement: A simultaneous[1][11]-shift occurs where the anti-alkyl group migrates from the carbon to the electron-deficient nitrogen atom, displacing the leaving group (water).[3][7] This concerted step results in the formation of a highly reactive nitrilium ion intermediate and avoids the formation of an unstable free nitrene.[8]

-

Nucleophilic Attack: The nitrilium ion is then attacked by a water molecule present in the reaction medium.[9]

-

Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, more stable lactam product.[9][10]

The logical flow of this mechanism is visualized in the diagram below.

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement of a cyclic oxime.

Catalysts and Reagents

A diverse array of reagents can catalyze the Beckmann rearrangement, ranging from classical strong acids to modern solid-acid and organocatalytic systems. The choice of catalyst can significantly impact reaction conditions, yields, and environmental footprint.

-

Brønsted Acids: Strong protic acids are the traditional choice. Concentrated sulfuric acid is the most common catalyst for the industrial production of caprolactam.[1] Other options include polyphosphoric acid (PPA), hydrochloric acid (HCl), and hydrogen fluoride (HF).[1][3]

-

Lewis Acids and Halogenating Agents: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and tosyl chloride are frequently used.[1] They function by converting the hydroxyl group into a better leaving group.[7]

-

Solid-Acid Catalysts: To overcome the corrosive nature and waste generation associated with strong liquid acids, significant research has focused on heterogeneous solid-acid catalysts, particularly for vapor-phase rearrangements.[11] Zeolites such as MFI (ZSM-5) and MCM-22, as well as other mesoporous molecular sieves, have shown high efficacy.[6][11] These catalysts are advantageous for their recyclability and reduced environmental impact.[11]

-

Organocatalysts: Milder conditions can be achieved using organocatalysts. Cyanuric chloride, often in combination with a Lewis acid like zinc chloride, has proven to be a highly effective system for promoting the rearrangement under non-acidic conditions.[4][11][12]

-

Ionic Liquids: Brønsted acidic ionic liquids have been developed as both the catalyst and the reaction medium, allowing for high conversion and selectivity under moderate temperatures (e.g., 100 °C) and offering potential for catalyst recycling.[13][14]

Quantitative Data Summary

The efficiency of the Beckmann rearrangement of cyclic oximes is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes quantitative data from various published methodologies.

| Cyclic Oxime Substrate | Catalyst System | Solvent | Temperature (°C) | Time | Conversion/Yield/Selectivity | Reference(s) |

| Cyclohexanone Oxime | Tantalum pillared-ilerite | (Vapor Phase) | 350 | - | 97.1% Conversion, 89.1% Selectivity | [11] |

| Cyclohexanone Oxime | H-Ferrierite Zeolite | Acetonitrile | 400 | - | >95% Conversion, >90% Selectivity | [15] |

| Cyclohexanone Oxime | Caprolactam-based Ionic Liquid | (Neat) | 100 | 2 h | 99.8% Conversion, 99.1% Selectivity | [13][14] |

| Cyclohexanone Oxime | Co(ClO₄)₂·6H₂O (10 mol%) + Sc(OTf)₃ (10 mol%) | Acetonitrile | 80 | 2 h | 96.6% Isolated Yield | [16] |

| Cyclohexanone Oxime | 2,4,6-Trichloro[1][5][17]triazine (TCT) | DMF | Room Temp. | < 4 h | High Yield | [18] |

| 2-Ethylcyclohexanone Oxime | 2,4,6-Trichloro[1][5][17]triazine (TCT) | DMF | Room Temp. | 8 h | High Yield | [18] |

| Various Ketoximes | TsCl / NaOH | Dioxane/Water | Room Temp. | 15 h | Moderate Yield (e.g., 34%) | [2] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for conducting the Beckmann rearrangement of cyclic oximes using modern, milder catalytic systems.

Protocol A: Rearrangement Using Cyanuric Chloride (TCT)

This procedure is adapted from a method utilizing the inexpensive and readily available reagent 2,4,6-trichloro[1][5][17]triazine (cyanuric chloride, TCT).[18]

Workflow Diagram:

Caption: Experimental workflow for the TCT-mediated Beckmann rearrangement.

Procedure:

-

To a flask containing N,N-dimethylformamide (DMF, 2 mL), add 2,4,6-trichloro[1][5][17]triazine (1.83 g, 10.0 mmol) at 25 °C. Stir until a white solid complex forms and the free TCT is consumed (monitor by TLC).[18]

-

In a separate flask, dissolve the cyclic oxime (e.g., 2-ethylcyclohexanone oxime, 1.41 g, 10.0 mmol) in DMF (15 mL).[18]

-

Add the oxime solution to the TCT-DMF complex suspension.[18]

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC until the starting oxime is completely consumed (typical reaction time is 8 hours for this substrate).[18]

-

Upon completion, quench the reaction by adding water (20 mL).[18]

-

Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated aqueous solution of Na₂CO₃ (15 mL), 1 N HCl (15 mL), and finally brine.[18]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chemically pure lactam product.[18]

Protocol B: Rearrangement Using a Cobalt/Lewis Acid System

This protocol, adapted from Komeda et al., describes a mild catalytic system for the rearrangement.[16]

Procedure:

-

To a reaction vial, add the cycloalkanone oxime (e.g., cyclohexanone oxime, 56.6 mg, 0.5 mmol), a cobalt salt catalyst (e.g., Co(ClO₄)₂·6H₂O, 18.3 mg, 0.05 mmol, 10 mol%), and a Lewis acid co-catalyst (e.g., Sc(OTf)₃, 24.6 mg, 0.05 mmol, 10 mol%).[16]

-

Add acetonitrile (1 mL) to the vial and seal it under a nitrogen atmosphere.[16]

-

Stir the reaction mixture at 80 °C for 2 hours.[16]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).[16]

-

Add a saturated NaCl solution containing 0.4 M NaOH (2 mL) to the mixture.[16]

-

Evaporate the solvents under reduced pressure to dryness. The product lactam can then be isolated and purified from the residue using standard techniques like column chromatography.[16]

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 5. scribd.com [scribd.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Beckmann Rearrangement [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scirp.org [scirp.org]

- 17. academic.oup.com [academic.oup.com]

- 18. audreyli.com [audreyli.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Phenylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Phenylcyclohexanone oxime. The synthesis is achieved through a classical condensation reaction between 4-Phenylcyclohexanone and hydroxylamine.[1] This method is a standard procedure for the preparation of ketoximes.[2] The protocol details the necessary reagents, equipment, reaction conditions, purification steps, and characterization data. All quantitative information is summarized in tables for clarity and ease of use. Additionally, a graphical representation of the experimental workflow is provided to guide researchers through the process.

Reaction Principle and Scheme

The synthesis of this compound is based on the nucleophilic addition of hydroxylamine to the carbonyl group of 4-Phenylcyclohexanone, followed by dehydration to form the oxime. Hydroxylamine is typically generated in situ from its stable salt, hydroxylamine hydrochloride, by a weak base such as sodium acetate.[2] The reaction is generally carried out in a polar solvent system, like an ethanol/water mixture, to ensure the solubility of both the organic ketone and the inorganic salts.